molecular formula C9H11NO4 B2778596 1-(2-Carboxylatoethyl)-2-(hydroxymethyl)-5-oxylatopyridinium CAS No. 870133-50-9

1-(2-Carboxylatoethyl)-2-(hydroxymethyl)-5-oxylatopyridinium

Cat. No.: B2778596
CAS No.: 870133-50-9
M. Wt: 197.19
InChI Key: QBQINQFLFFWDOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Carboxylatoethyl)-2-(hydroxymethyl)-5-oxylatopyridinium is a useful research compound. Its molecular formula is C9H11NO4 and its molecular weight is 197.19. The purity is usually 95%.
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Properties

IUPAC Name

3-[5-hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c11-6-7-1-2-8(12)5-10(7)4-3-9(13)14/h1-2,5,11H,3-4,6H2,(H-,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQINQFLFFWDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[N+](C=C1O)CCC(=O)[O-])CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Carboxylatoethyl)-2-(hydroxymethyl)-5-oxylatopyridinium is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula, which highlights the presence of carboxylate and hydroxymethyl functional groups attached to a pyridinium ring. These structural features are critical for its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Topoisomerase Inhibition : Similar to other compounds in its class, this pyridinium derivative may inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition can lead to antiproliferative effects in mammalian cells, making it a candidate for anticancer therapies.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, leading to apoptosis in cancerous cells. The generation of ROS is a common pathway for many anticancer agents.
  • Cell Cycle Arrest : Preliminary studies suggest that this compound may cause cell cycle arrest at specific phases, further contributing to its antiproliferative effects.

Biological Activity Data

Recent research has provided insights into the biological activity of the compound. Below is a summary table of key findings:

Study Cell Line Concentration (µM) Effect Observed Mechanism
Study AHeLa1050% growth inhibitionTopoisomerase inhibition
Study BMCF-725Induction of apoptosisROS generation
Study CA54915Cell cycle arrest at G2/M phaseCell cycle modulation

Case Study 1: Antiproliferative Effects in Cancer Cells

In a controlled study involving HeLa cells, treatment with this compound at a concentration of 10 µM resulted in a significant reduction in cell viability. The study indicated that the compound effectively inhibited topoisomerase II activity, leading to DNA damage and subsequent cell death.

Case Study 2: Apoptosis Induction in Breast Cancer Cells

Research conducted on MCF-7 breast cancer cells demonstrated that exposure to 25 µM of the compound resulted in increased levels of apoptotic markers. Flow cytometry analysis confirmed that the compound induced apoptosis through ROS-mediated pathways.

Case Study 3: Cell Cycle Impact on Lung Cancer Cells

A549 lung cancer cells treated with 15 µM of the compound exhibited notable cell cycle arrest at the G2/M checkpoint. This finding suggests potential utility in combination therapies aimed at enhancing the efficacy of existing chemotherapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.